Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate
Description
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a morpholine-containing ester derivative characterized by a tert-butyl ester group and a methyl-substituted morpholin-2-ylmethylamino moiety. The tert-butyl group enhances lipophilicity, influencing solubility and metabolic stability, while the morpholine ring contributes to hydrogen-bonding interactions and conformational flexibility .
Properties
IUPAC Name |
tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)9-14(4)8-10-7-13-5-6-16-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCGLPPPLGQKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
| Reagents | Solvents | Bases | Reaction Conditions |
|---|---|---|---|
| Tert-butyl bromoacetate | Dichloromethane, Tetrahydrofuran | Triethylamine, Sodium hydride | Basic conditions, room temperature or slightly elevated |
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of methyl(morpholin-2-ylmethyl)amine on tert-butyl bromoacetate. The base facilitates the removal of the bromide ion, leading to the formation of the desired product.
Factors Influencing Reaction Yield
- Steric Hindrance : The tert-butyl group can cause steric hindrance, potentially affecting the reaction rate and yield.
- Electronic Effects : The morpholine moiety can influence the electronic properties of the molecule, impacting reactivity.
Applications
This compound is used as a building block in the synthesis of more complex molecules and in studies of enzyme mechanisms and protein interactions. It is also investigated for its potential therapeutic properties, serving as a precursor in drug development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane or sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse reactivity, making it a versatile scaffold in organic synthesis.
Biology
In biological research, this compound is employed to study enzyme mechanisms and protein interactions . It provides insights into catalytic processes and how small molecules can modulate protein behavior, which is crucial for understanding cellular functions.
Medicine
The compound is investigated for its potential therapeutic properties, particularly in drug development. Its structural characteristics suggest it may exhibit biological activity relevant to pharmacology, including:
- Antitumor activity: Compounds similar to this have shown effectiveness against various cancer models, such as MDA-MB-231 breast cancer cells, where related compounds reduced cell viability significantly .
- Enzyme inhibition: Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing enzyme inhibitors .
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility properties enhance its utility in various formulations.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit antitumor effects. For example, studies involving MDA-MB-231 breast cancer cells indicated that treatment with related compounds resulted in significant reductions in cell viability .
Enzyme Inhibition Studies
The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. These studies highlight its potential as a lead compound for developing enzyme inhibitors, which could have significant implications in therapeutic contexts .
Mechanism of Action
The mechanism of action of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The tert-butyl group in the target compound increases logP compared to methyl/ethyl esters (e.g., Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate, logP ~0.5) .
- Crystallinity: tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibits a stable crystal lattice with intramolecular S(6) hydrogen bonds and π-π stacking (dihedral angle: 33.71°) .
Biological Activity
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, also known as Boc-MMAF, is a synthetic compound with the molecular formula C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol. This compound has gained attention in various fields of scientific research due to its unique chemical structure and potential biological activities.
Synthetic Routes
The synthesis of this compound typically involves the nucleophilic substitution reaction between tert-butyl bromoacetate and methyl(morpholin-2-ylmethyl)amine. The reaction is conducted under basic conditions, often using solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydride to facilitate the process.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Achieved with agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution where the tert-butyl group can be replaced by other functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence various biological pathways. The exact mechanisms depend on the context of use and the specific biological systems involved.
Applications in Research
The compound has been employed in several areas of research:
- Enzyme Mechanisms : It is used to study enzyme interactions and mechanisms, providing insights into catalytic processes.
- Protein Interactions : Investigations into how this compound affects protein behavior have implications for understanding cellular functions.
- Drug Development : Its potential therapeutic properties make it a candidate for further exploration in drug development.
Case Studies
- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit antitumor effects in various cancer models. For instance, studies involving MDA-MB-231 breast cancer cells demonstrated that treatment with related compounds resulted in significant reductions in cell viability .
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing enzyme inhibitors .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | C₁₂H₂₄N₂O₃ | Enzyme modulation, potential antitumor activity | Drug development, enzyme studies |
| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | C₁₃H₂₅N₂O₄ | Similar enzyme interactions | Pharmaceutical synthesis |
| Tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate | C₁₂H₂₅N₂O₃ | Potentially similar biological pathways | Medicinal chemistry |
Q & A
Q. What are the key synthetic routes and critical steps for synthesizing tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate?
- Methodological Answer : The synthesis typically involves sequential alkylation and lactonization steps. For example, alkylation of amino-alcohol intermediates with tert-butyl bromoacetate under basic conditions forms the ester backbone, followed by lactonization using catalytic acids like pTsOH to construct the morpholine ring . Tert-butyl ester cleavage with trifluoroacetic acid (TFA) is a critical step to generate free carboxylic acids for downstream functionalization .
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | tert-butyl bromoacetate, base (e.g., K₂CO₃) | Introduce tert-butyl ester group |
| Lactonization | pTsOH, heat | Form morpholine ring |
| Ester Cleavage | TFA in CH₂Cl₂ | Remove tert-butyl protecting group |
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., SHELX software suite for refinement ).
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., tert-butyl signals at ~1.4 ppm) and morpholine ring connectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can stereochemical challenges during morpholine ring formation be addressed?
- Methodological Answer : Stereocontrol in morpholine synthesis often requires chiral auxiliaries or asymmetric catalysis. For example, reductive amination with enantioselective catalysts (e.g., BINAP/Pd systems) can enforce desired configurations at the morpholine nitrogen . Computational modeling (DFT) may predict energetically favorable transition states to guide experimental design .
Q. What strategies mitigate low yields in tert-butyl ester cleavage reactions?
- Methodological Answer :
- Acid selection : TFA is standard, but HCl/dioxane may reduce side reactions in acid-sensitive substrates .
- Temperature control : Slow addition of TFA at 0°C minimizes decomposition.
- Workup optimization : Co-evaporation with toluene removes residual TFA without degrading the product .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR with IR (amide C=O stretch ~1650 cm⁻¹) and X-ray data .
- Dynamic effects : Consider conformational flexibility (e.g., rotamers in the morpholine ring) using variable-temperature NMR .
- Software tools : SHELXL refinement and Mercury visualization tools validate crystallographic models against experimental data .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies for this compound?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) due to solvent recrystallization (e.g., EtOAc vs. hexane) .
- Impurities : Residual TFA salts or unreacted intermediates skew thermal data. Purity checks via HPLC (>98%) are essential .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity : Limited data, but assume acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and respiratory protection .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA salts) with bicarbonate before aqueous waste disposal .
Advanced Characterization
Q. How can computational methods enhance the interpretation of X-ray crystallography data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
